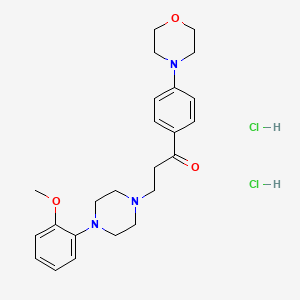![molecular formula C16H19ClN2O B1208324 3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)
3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Metabolic Fate and Disposition in Rats and Dogs A study explored the metabolic fate of a similar compound, GDC-0449, which shares a structural similarity with 3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide. The research showed extensive metabolism in rats and dogs, with major pathways being oxidation and subsequent phase II glucuronidation or sulfation. This study is significant for understanding the metabolic pathways of related compounds in clinical development (Yue et al., 2011).
Synthesis for Radiopharmaceutical Preparation Another study focused on the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiopharmaceutical preparation. This highlights the potential of similar benzamide compounds in radiopharmaceutical applications, particularly for diagnostic imaging (Bobeldijk et al., 1990).
Potential Neuroleptic Agents Research on benzamides as potential neuroleptic agents, including compounds structurally similar to 3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide, revealed inhibitory effects on stereotyped behavior in rats, suggesting potential antipsychotic applications (Iwanami et al., 1981).
Capillary Electrophoresis for Quality Control A study developed nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including benzamide derivatives. This method is useful for quality control in pharmaceuticals, demonstrating the analytical applications of benzamides (Ye et al., 2012).
Characterization of Crystalline Forms The preparation and characterization of crystalline forms of a related compound, TKS159, was investigated. Such studies are crucial for understanding the physical properties of benzamides, which can impact their pharmaceutical applications (Yanagi et al., 2000).
properties
Product Name |
3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
3-chloro-N-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
InChI |
InChI=1S/C16H19ClN2O/c1-18(9-2-3-10-19-11-4-5-12-19)16(20)14-7-6-8-15(17)13-14/h6-8,13H,4-5,9-12H2,1H3 |
InChI Key |
LYFUGTMFJXJBCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCN1CCCC1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



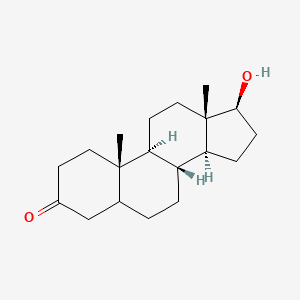
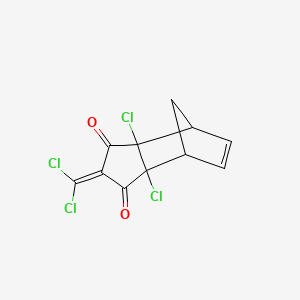
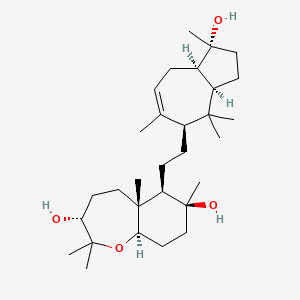
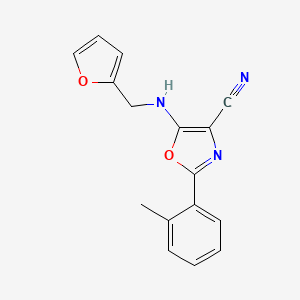
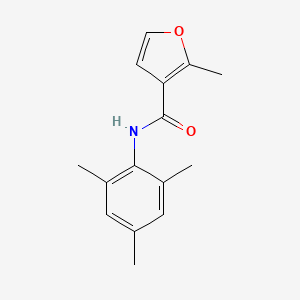
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
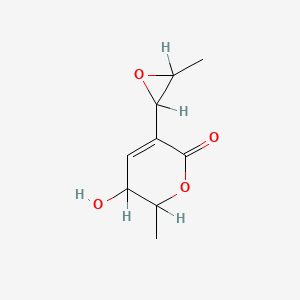
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
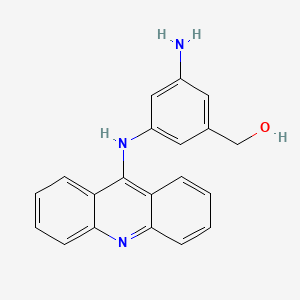
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)
